Diacetyldiphenylurea bisguanylhydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

NSC 109555 est un inhibiteur puissant et sélectif de la kinase Chk2 (checkpoint kinase 2), une kinase sérine/thréonine impliquée dans la voie de contrôle ATM-Chk2 (ataxia telangiectasia mutated protein). Cette voie est activée par l'instabilité génomique et les dommages à l'ADN, ce qui conduit soit à l'arrêt du cycle cellulaire pour permettre la réparation de l'ADN, soit à l'apoptose si les dommages sont graves . NSC 109555 a montré une forte puissance avec une concentration inhibitrice (IC50) de 240 nanomolaires et représente un nouveau chémo-type pour les inhibiteurs de Chk2 .

Méthodes De Préparation

NSC 109555 est synthétisé par une série de réactions chimiques impliquant la formation de dérivés bis-guanylhydrazone. La voie de synthèse implique généralement la réaction de la 4,4'-diacétyldiphénylurée avec la guanylhydrazine dans des conditions contrôlées pour obtenir le composé souhaité .

Analyse Des Réactions Chimiques

NSC 109555 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.

Réduction : NSC 109555 peut être réduit pour former différents produits réduits.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

NSC 109555 a plusieurs applications en recherche scientifique, notamment :

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant Chk2 pour diverses applications thérapeutiques.

5. Mécanisme d'action

NSC 109555 exerce ses effets en inhibant de manière compétitive la poche de liaison à l'ATP de la kinase Chk2. Cette inhibition empêche l'autophosphorylation et l'activation subséquente de Chk2, perturbant ainsi la voie de contrôle ATM-Chk2 . Le composé cible spécifiquement le domaine catalytique de Chk2, occupant la poche de liaison à l'ATP et bloquant son activité .

Applications De Recherche Scientifique

NSC 109555 has several scientific research applications, including:

Mécanisme D'action

NSC 109555 exerts its effects by competitively inhibiting the ATP-binding pocket of checkpoint kinase 2. This inhibition prevents the autophosphorylation and subsequent activation of Chk2, thereby disrupting the ATM-Chk2 checkpoint pathway . The compound specifically targets the catalytic domain of Chk2, occupying the ATP-binding pocket and blocking its activity .

Comparaison Avec Des Composés Similaires

NSC 109555 est unique par rapport aux autres inhibiteurs de Chk2 en raison de sa forte puissance et de sa sélectivité. Des composés similaires comprennent :

Débromohymenialdisine : Inhibe à la fois Chk1 et Chk2 mais avec une sélectivité plus faible.

2-Arylbenzimidazole : Un autre inhibiteur de Chk2 avec des caractéristiques structurelles et des modes de liaison différents.

UCN-01 : Un inhibiteur non sélectif qui cible plusieurs kinases, y compris Chk2.

NSC 109555 se distingue par son inhibition spécifique de Chk2 avec des effets minimes sur les autres kinases, ce qui en fait un composé de tête précieux pour un développement ultérieur de médicaments .

Propriétés

Numéro CAS |

13284-07-6 |

|---|---|

Formule moléculaire |

C19H24N10O |

Poids moléculaire |

408.5 g/mol |

Nom IUPAC |

1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea |

InChI |

InChI=1S/C19H24N10O/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30)/b26-11+,27-12+ |

Clé InChI |

HCAQGQIHBFVVIX-LYXAAFRTSA-N |

SMILES |

CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C |

SMILES isomérique |

C/C(=N\N=C(N)N)/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/N=C(N)N)/C |

SMILES canonique |

CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C |

Description physique |

Insoluble in water. (NTP, 1992) |

Solubilité |

Insoluble (NTP, 1992) |

Synonymes |

4,4'-diacetylcarbanilide 4,4'-bis(amidinohydrazone) 4,4'-diacetyldiphenylurea 4,4'-bis(guanylhydrazone) DDUG diacetyldiphenylurea bisguanylhydrazone diacetyldiphenylurea bisguanylhydrazone, dihydrochloride NSC 109555 NSC-109555 NSC109555 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

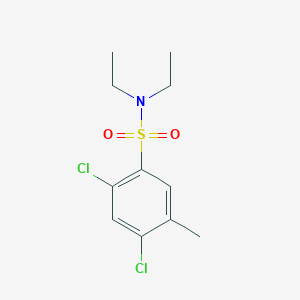

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-chloro(2-pyridyl))[(2,3,4-trimethylphenyl)sulfonyl]amine](/img/structure/B225727.png)

![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)